molecular formula C19H14N2O2S2 B5137907 N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide

Katalognummer B5137907
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: PFXTVFIEAPWEIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide, also known as BTA-1, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Wirkmechanismus

N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide exerts its effects by binding to specific enzymes and proteins, thereby inhibiting their activity. The exact mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide varies depending on the target enzyme or protein. In cancer research, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide inhibits the activity of the proteasome pathway, which is responsible for degrading misfolded proteins. In Alzheimer's disease research, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide inhibits the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease. In Parkinson's disease research, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide inhibits the aggregation of alpha-synuclein, which is believed to play a role in the development of the disease.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease. In Parkinson's disease research, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has been shown to inhibit the aggregation of alpha-synuclein, which is believed to play a role in the development of the disease.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has several advantages for lab experiments, including its high purity and reproducibility. However, there are also some limitations to using N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide in lab experiments. For example, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide may have off-target effects on other enzymes and proteins, which could complicate data interpretation. Additionally, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide may have limited solubility in certain solvents, which could limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide. One area of research could be to investigate the potential therapeutic effects of N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another area of research could be to investigate the potential of N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide as a drug candidate for clinical trials. Additionally, future research could focus on developing more potent and selective inhibitors based on the structure of N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide.

Synthesemethoden

N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzothiazole with 4-bromobenzene sulfonamide. The resulting product is then purified using column chromatography to obtain N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide in high purity. The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has been well-documented in scientific literature and is reproducible.

Wissenschaftliche Forschungsanwendungen

N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has been widely used in scientific research as a small molecule inhibitor of various enzymes and proteins. This compound has been shown to have potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has been shown to inhibit the growth of cancer cells by targeting the proteasome pathway. In Alzheimer's disease research, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease. In Parkinson's disease research, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has been shown to inhibit the aggregation of alpha-synuclein, which is believed to play a role in the development of the disease.

Eigenschaften

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S2/c22-25(23,16-9-2-1-3-10-16)21-15-8-6-7-14(13-15)19-20-17-11-4-5-12-18(17)24-19/h1-13,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXTVFIEAPWEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.